molecular formula C40H66N6 B12789604 Panamine, 21-ormosanin-20-yl- CAS No. 14350-67-5

Panamine, 21-ormosanin-20-yl-

Cat. No.: B12789604
CAS No.: 14350-67-5
M. Wt: 631.0 g/mol
InChI Key: AALLVKSRUNOPFP-JGPWTZGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ormosinine can be synthesized through the reduction of pyridine derivatives. The stereochemistry of ormosinine and its isomers, such as piptanthine and dasycarpine, has been elucidated through isomerization and reduction experiments . The reduction of pyridine derivatives involves catalytic hydrogenation using platinum in acetic acid under a hydrogen atmosphere at room temperature .

Industrial Production Methods: Industrial production of ormosinine is not well-documented, but it is likely to involve similar reduction processes as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic reduction process.

Chemical Reactions Analysis

Scientific Research Applications

Ormosinine has been extensively studied for its structural properties and stereochemistry. Its applications in scientific research include:

Mechanism of Action

The mechanism of action of ormosinine is not well-understood. as an alkaloid, it is likely to interact with various molecular targets, potentially including enzymes and receptors. The specific pathways and molecular targets involved in its action remain to be elucidated through further research.

Comparison with Similar Compounds

Ormosinine is part of a group of alkaloids found in the Ormosia species. Similar compounds include:

Uniqueness: Ormosinine is unique due to its specific stereochemistry and the presence of both panamine and ormosanine molecules in its structure . Its ability to form various stereoisomers under different conditions adds to its distinctiveness among alkaloids.

Properties

CAS No.

14350-67-5

Molecular Formula

C40H66N6

Molecular Weight

631.0 g/mol

IUPAC Name

(1R,2S,6S,11S,13S,14R,21R)-5-[(6R)-6-[(1R,2R,7S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-1-yl]piperidin-2-yl]-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane

InChI

InChI=1S/C40H66N6/c1-3-17-44-24-39(22-28(32(44)11-1)20-26-8-6-16-41-36(26)39)34-13-5-10-31(42-34)30-14-15-35-40-23-29(33-12-2-4-18-45(33)25-40)21-27-9-7-19-46(37(27)40)38(30)43-35/h26-38,41-43H,1-25H2/t26-,27-,28+,29-,30?,31?,32+,33+,34+,35-,36+,37+,38-,39+,40+/m0/s1

InChI Key

AALLVKSRUNOPFP-JGPWTZGGSA-N

Isomeric SMILES

C1CCN2C[C@]3(C[C@H]([C@H]2C1)C[C@H]4[C@H]3NCCC4)[C@H]5CCCC(N5)C6CC[C@H]7[C@]89C[C@H](C[C@H]1[C@H]8N([C@@H]6N7)CCC1)[C@H]1CCCCN1C9

Canonical SMILES

C1CCN2CC3(CC(C2C1)CC4C3NCCC4)C5CCCC(N5)C6CCC7C89CC(CC1C8N(C6N7)CCC1)C1CCCCN1C9

Origin of Product

United States

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